![molecular formula C15H9N3O2S B2535772 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-59-1](/img/structure/B2535772.png)

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

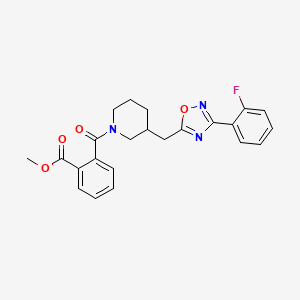

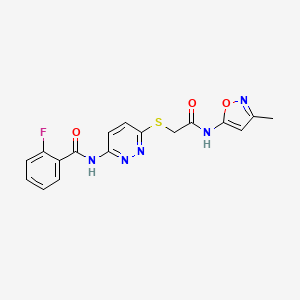

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a complex organic compound with the linear formula C15H9N3O2S . It is a member of the imidazo[2,1-b][1,3]benzothiazole class of compounds, which are known for their diverse bioactivities .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazoles, including this compound, has been a subject of research interest. A highly efficient catalyst-free microwave-assisted procedure for synthesizing these compounds has been developed . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .

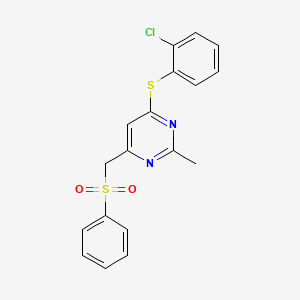

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is a fused heterocyclic system containing nitrogen and sulfur atoms .

Applications De Recherche Scientifique

Synthesis and Evaluation of Imaging Agents

A series of (11)C-labeled imidazo[2,1-b]benzothiazoles (IBTs) were synthesized to serve as PET tracers for cerebral β-amyloid (Aβ) deposits in patients with Alzheimer's Disease (AD). These compounds displayed a high binding affinity for Aβ plaques and demonstrated significant potential as imaging agents for high-sensitivity detection of Aβ plaques in AD models. The compounds also showed rapid clearance from normal brain tissue and high metabolic stability, making them promising candidates for PET imaging of Aβ plaques in AD patients (Yousefi et al., 2011), (Yousefi et al., 2011).

Novel PET Imaging Agents

The synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as PET imaging agents for amyloid plaques in Alzheimer's disease have been studied. These compounds showed high initial brain uptake and rapid washout in normal mice and presented themselves as potential candidates for Abeta plaque imaging in AD patients, aiding in early diagnosis and treatment follow-up (Serdons et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to target tyrosine kinase , and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in cell signaling pathways, influencing cell growth and proliferation.

Mode of Action

It is suggested that similar compounds act by competing with atp for binding at the catalytic domain of tyrosine kinase . This interaction can lead to changes in cell signaling pathways, potentially inhibiting cell growth and proliferation.

Biochemical Pathways

Similar compounds have been reported to influence the egfr signal transduction pathway , which can stimulate several signal transduction cascades, leading to cell proliferation and DNA synthesis .

Result of Action

Similar compounds have been reported to exhibit considerable in vitro anticancer activity against certain cell lines . They have also been reported to enhance DNA fragmentation, thereby acting as effective derivatives for certain types of cancer .

Action Environment

The effectiveness of similar compounds has been reported to be enhanced when combined with certain types of radiation .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2S/c19-18(20)11-5-3-4-10(8-11)12-9-17-13-6-1-2-7-14(13)21-15(17)16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTCLFXGLBVBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79889-59-1 |

Source

|

| Record name | 2-(3-NITROPHENYL)IMIDAZO(2,1-B)(1,3)BENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)

![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)

![5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2535702.png)

![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)

![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)